4-(4-Nitrophenyl)-2,3-diphenyl-1,2,4-oxadiazolidin-5-one
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Overview
Description
4-(4-Nitrophenyl)-2,3-diphenyl-1,2,4-oxadiazolidin-5-one is a complex organic compound that belongs to the class of oxadiazolidinones This compound is characterized by the presence of a nitrophenyl group, two phenyl groups, and an oxadiazolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Nitrophenyl)-2,3-diphenyl-1,2,4-oxadiazolidin-5-one typically involves the reaction of 4-nitrobenzoyl chloride with diphenylamine in the presence of a base, followed by cyclization to form the oxadiazolidinone ring. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like triethylamine .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4-(4-Nitrophenyl)-2,3-diphenyl-1,2,4-oxadiazolidin-5-one can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nitric acid for nitration, halogens (e.g., chlorine, bromine) for halogenation.
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed
Reduction: 4-(4-Aminophenyl)-2,3-diphenyl-1,2,4-oxadiazolidin-5-one.
Substitution: Various substituted derivatives depending on the electrophile used.
Hydrolysis: Corresponding carboxylic acids and amines.
Scientific Research Applications
4-(4-Nitrophenyl)-2,3-diphenyl-1,2,4-oxadiazolidin-5-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of 4-(4-Nitrophenyl)-2,3-diphenyl-1,2,4-oxadiazolidin-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the oxadiazolidinone ring can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenol: A simpler compound with a nitro group and a hydroxyl group on a benzene ring.
2,3-Diphenyl-1,2,4-oxadiazolidin-5-one: Lacks the nitrophenyl group but shares the oxadiazolidinone ring structure.
Uniqueness
4-(4-Nitrophenyl)-2,3-diphenyl-1,2,4-oxadiazolidin-5-one is unique due to the combination of its nitrophenyl group, two phenyl groups, and the oxadiazolidinone ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Properties
CAS No. |
62803-78-5 |
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Molecular Formula |
C20H15N3O4 |
Molecular Weight |
361.3 g/mol |
IUPAC Name |
4-(4-nitrophenyl)-2,3-diphenyl-1,2,4-oxadiazolidin-5-one |
InChI |
InChI=1S/C20H15N3O4/c24-20-21(16-11-13-18(14-12-16)23(25)26)19(15-7-3-1-4-8-15)22(27-20)17-9-5-2-6-10-17/h1-14,19H |
InChI Key |
LFBAQAZMHWRBDK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2N(C(=O)ON2C3=CC=CC=C3)C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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